molecular formula C20H12O5 B273662 3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione

3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione

Cat. No. B273662
M. Wt: 332.3 g/mol
InChI Key: KSHKRMFJLQWMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione, also known as Menadione or Vitamin K3, is a synthetic compound that belongs to the class of naphthoquinones. It is widely used in scientific research as a precursor to Vitamin K, a vital nutrient that plays a crucial role in blood clotting and bone metabolism.

Scientific Research Applications

3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione is widely used in scientific research as a precursor to Vitamin K. It is used to study the biosynthesis and metabolism of Vitamin K in cells and tissues. 3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione is also used in the treatment of Vitamin K deficiency, a condition that can lead to bleeding disorders and bone disorders such as osteoporosis.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione involves the conversion of 3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione to Vitamin K by a series of enzymatic reactions in the liver. Vitamin K is then used by the body to activate clotting factors and osteocalcin, a protein that regulates bone metabolism.
Biochemical and Physiological Effects:
3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione has been shown to have antioxidant properties and can protect cells from oxidative stress and damage. 3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. However, high doses of 3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione can be toxic to cells and can cause oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione in lab experiments is its stability and ease of handling. 3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione is also relatively inexpensive compared to other Vitamin K analogs. However, 3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione is not as potent as other Vitamin K analogs and may require higher doses to achieve the desired effect.

Future Directions

Future research on 3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione could focus on its potential as an anticancer agent. Studies could investigate the mechanism by which 3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione induces apoptosis in cancer cells and explore its potential as a therapeutic agent. Other areas of research could include the development of new synthesis methods for 3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione and the exploration of its antioxidant properties in the prevention of age-related diseases.

properties

Product Name

3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione

Molecular Formula

C20H12O5

Molecular Weight

332.3 g/mol

IUPAC Name

3-(4-methoxybenzoyl)benzo[g][1]benzofuran-4,5-dione

InChI

InChI=1S/C20H12O5/c1-24-12-8-6-11(7-9-12)17(21)15-10-25-20-14-5-3-2-4-13(14)18(22)19(23)16(15)20/h2-10H,1H3

InChI Key

KSHKRMFJLQWMNF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C2=COC3=C2C(=O)C(=O)C4=CC=CC=C43

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=COC3=C2C(=O)C(=O)C4=CC=CC=C43

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of compound 23 (100 mg, 0.31 mmol) in glacial acetic acid (1.5 mL) at room temperature was added nitric acid (0.2 mL, d 1.35) dropwise with vigorous stirring. The mixture was then heated at 45° C. for 30 min, left to cool for 30 min, and poured into cold water. The resulting precipitate was filtered and recrystallized to obtain compound SKC-NF-01 (45 mg, 43%) as an orange solid. TLC Rf=0.4 (CH2Cl2-MeOH, 9:1); 1H NMR (CDCl3) δ 8.13 (d, J=7.0 Hz, 1H), 7.90 (app d, 2H), 7.86-7.82 (m, 2H), 7.72 (app t, 1H), 7.54 (app t, 1H), 6.94 (m, 2H), 3.88 (s, 3H); MS (ES) m/z 333 (M+H)+.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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